molecular formula C17H18F3NO B3037513 3-(Dibenzylamino)-1,1,1-trifluoropropan-2-ol CAS No. 478081-37-7

3-(Dibenzylamino)-1,1,1-trifluoropropan-2-ol

Cat. No. B3037513
M. Wt: 309.33 g/mol
InChI Key: WMHVXNPTZAJEOB-UHFFFAOYSA-N
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Description

The compound "3-(Dibenzylamino)-1,1,1-trifluoropropan-2-ol" is a chemical of interest due to its structural features, which include a trifluoromethyl group and a dibenzylamino group attached to a cyclohexanol backbone. This structure is relevant in the field of organic chemistry for its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the isomers of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol have been prepared, with their stereochemistry assigned through NMR spectroscopy and single crystal X-ray analysis . Additionally, homochiral α-dibenzylamino aldehydes have been used to react with trimethyl(trifluoromethyl)silane to afford β-amino-α-(trifluoromethyl) alcohols, which upon further reactions can lead to α-dibenzylamino trifluoromethyl ketones and their subsequent reduction . These methods provide insight into potential synthetic routes for the target compound.

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as X-ray diffraction and NMR spectroscopy. The unusual conformational behavior of the cis-isomer of 3-N,N-dibenzylamino-1-trifluoromethylcyclohexanol, where the amino group adopts an axial conformation, is of particular interest . This information is crucial for understanding the molecular structure of "3-(Dibenzylamino)-1,1,1-trifluoropropan-2-ol".

Chemical Reactions Analysis

The reactivity of compounds containing dibenzylamino and trifluoromethyl groups has been studied. For example, the reaction of dibenzyl difluoromaleate with dibenzylamine and subsequent reduction steps leads to the synthesis of 3-fluoroaspartic acid, showcasing the potential transformations of dibenzylamino and fluorinated compounds . These reactions are relevant for the analysis of "3-(Dibenzylamino)-1,1,1-trifluoropropan-2-ol" as they provide a basis for predicting its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "3-(Dibenzylamino)-1,1,1-trifluoropropan-2-ol" can be inferred from the literature. The conformational behavior of these compounds in solution and solid-state, as well as their stereochemistry, significantly influence their physical properties . The chemical properties, such as reactivity towards various reagents and the stability of intermediates, are also important factors that have been explored in the synthesis of related compounds .

Scientific Research Applications

Synthesis and Stereochemistry

  • The isomers of dibenzylamino-1-methylcyclohexan-1-ol and dibenzylamino-1-trifluoromethylcyclohexan-1-ol, including compounds related to 3-(Dibenzylamino)-1,1,1-trifluoropropan-2-ol, have been prepared and studied for their stereochemistry. The cis-isomer of 3-N,N-dibenzylamino-1-trifluoromethylcyclohexanol and its derivatives show unusual conformational behavior in both solution-phase and solid-state, where the amino group usually adopts an axial conformation (Jones et al., 2016).

Simmons-Smith Cyclopropanation

  • Cyclopropanation of 3-(N,N-dibenzylamino)cyclohexene with specific reagents gives the corresponding syn-cyclopropane as a single diastereoisomer. This process facilitates the diastereoselective synthesis of trifluoroacetic acid salts of 2-aminobicyclo[4.1.0]heptane (Davies et al., 2007).

Enantioenriched Piperidin-3-ols Synthesis

  • Homochiral α-dibenzylamino aldehydes react with 4-butenylmagnesium bromide, leading to anti-β-amino alcohols. These are transformed into enantioenriched 2- and 2,6-substituted 3-piperidinols (Andrés et al., 2007).

Microwave-Assisted Synthesis

  • A method for the synthesis of 3-alkoxy-1,1,1-trifluoropropan-2-ols involves the ring-opening reaction of 1,1,1-trifluoro-2,3-epoxypropane under microwave irradiation. These chemicals are precursors to trifluoromethyl ketones, which are inhibitors of various liver microsomes and esterases (Rayo et al., 2010).

Safety And Hazards

The safety and hazards associated with “3-(Dibenzylamino)-1,1,1-trifluoropropan-2-ol” are not documented in the literature. However, similar compounds may pose risks such as flammability, toxicity, or environmental hazards. Always handle chemicals with appropriate safety precautions11121314.


Future Directions

The future directions for research on “3-(Dibenzylamino)-1,1,1-trifluoropropan-2-ol” are not specified in the literature. However, potential areas of interest could include exploring its synthesis, investigating its reactivity, studying its potential applications, and assessing its safety and environmental impact.


Please note that this analysis is based on the limited information available and the properties of similar compounds. For a comprehensive understanding, further research and analysis would be required. Always handle chemicals with appropriate safety precautions. If you plan to work with this compound, please consult with a chemical safety officer or other qualified professional.


properties

IUPAC Name

3-(dibenzylamino)-1,1,1-trifluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO/c18-17(19,20)16(22)13-21(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,16,22H,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHVXNPTZAJEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401213383
Record name 3-[Bis(phenylmethyl)amino]-1,1,1-trifluoro-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401213383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dibenzylamino)-1,1,1-trifluoropropan-2-ol

CAS RN

478081-37-7
Record name 3-[Bis(phenylmethyl)amino]-1,1,1-trifluoro-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478081-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[Bis(phenylmethyl)amino]-1,1,1-trifluoro-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401213383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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